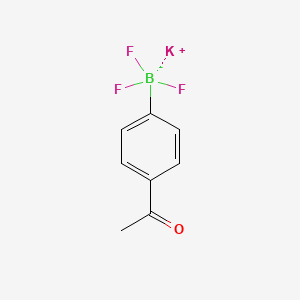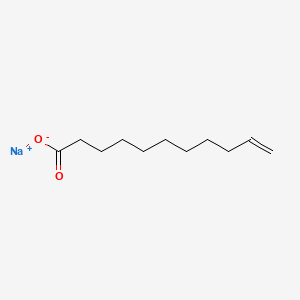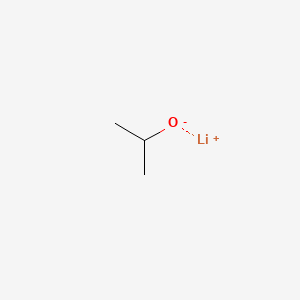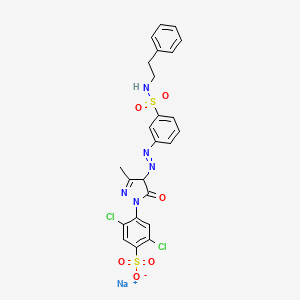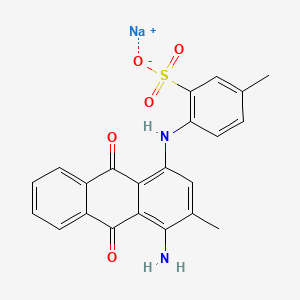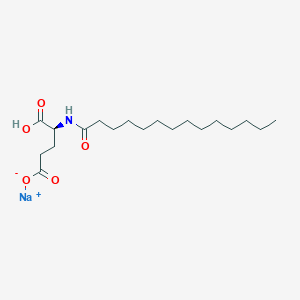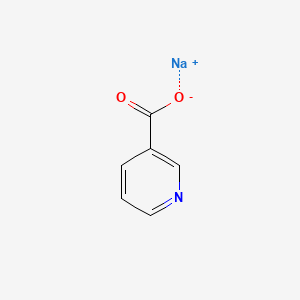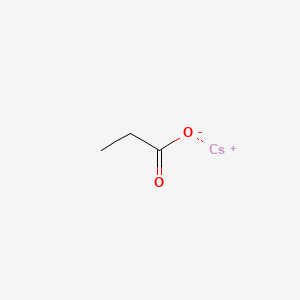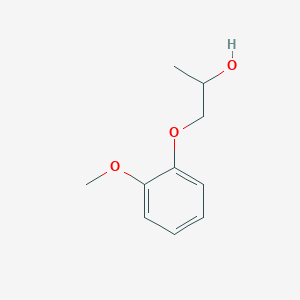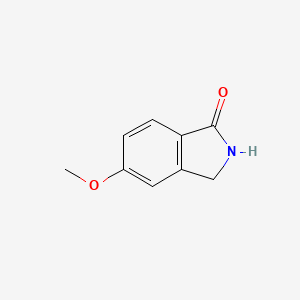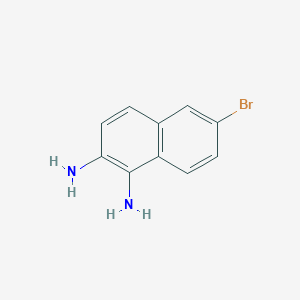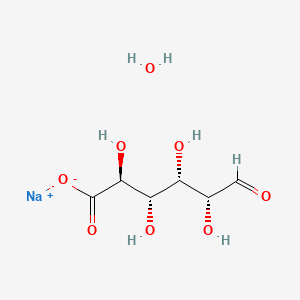
D-Glucuronic acid sodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucuronic acid sodium salt hydrate is a useful research compound. Its molecular formula is C6H11NaO8 and its molecular weight is 234.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
D-Glucuronic acid sodium salt hydrate primarily targets the body’s detoxification system. It plays a crucial role in the process of glucuronidation, a major pathway in the body’s biotransformation system .
Mode of Action
In the process of glucuronidation, this compound is linked to various molecules, including toxins and drugs, to enhance their solubility . This increased solubility allows for more efficient transport and elimination of these substances from the body .
Biochemical Pathways
This compound is involved in the glucuronidation pathway, a part of phase II drug metabolism. In this pathway, glucuronic acid is conjugated with a wide range of endogenous and exogenous substances, making them more water-soluble and easier to excrete .
Result of Action
The primary result of the action of this compound is the detoxification of various substances. By increasing the water solubility of these substances, it facilitates their elimination from the body, thus aiding in detoxification .
Biochemical Analysis
Biochemical Properties
D-Glucuronic acid sodium salt hydrate is involved in the process of glucuronidation, where it is linked to various molecules to enhance their solubility and facilitate their excretion. This compound interacts with enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to substrates like bilirubin, hormones, and drugs. The interaction between this compound and these enzymes is essential for the detoxification of endogenous and exogenous substances .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the solubility of hydrophobic compounds, thereby facilitating their transport and excretion. This compound also plays a role in the synthesis of glycosaminoglycans, which are essential for maintaining the structural integrity of tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through glucuronidation. This process involves the binding of this compound to substrates via glycosidic bonds, resulting in the formation of glucuronides. These glucuronides are more water-soluble and can be easily excreted from the body. The compound also interacts with various enzymes, including UDP-glucuronosyltransferases, to facilitate this process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing the excretion of toxins and drugs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in enhancing the excretion of toxins without causing adverse effects. At high doses, it may lead to toxicity and adverse effects such as liver damage. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glucuronidation pathway. This pathway involves the conversion of hydrophobic compounds into more water-soluble glucuronides, which can be easily excreted. The compound interacts with enzymes such as UDP-glucuronosyltransferases and cofactors like UDP-glucuronic acid to facilitate this process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s high water solubility allows it to be efficiently transported and distributed within the body .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it participates in glucuronidation reactions. It may also be found in other subcellular compartments, such as the endoplasmic reticulum, where UDP-glucuronosyltransferases are located. The compound’s localization is essential for its function in enhancing the solubility and excretion of hydrophobic compounds .
Properties
CAS No. |
207300-70-7 |
|---|---|
Molecular Formula |
C6H11NaO8 |
Molecular Weight |
234.14 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;;/h1-4,6-9,12H,(H,10,11);;1H2/q;+1;/p-1/t1-,2-,3+,4-,6?;;/m0../s1 |
InChI Key |
FDXOVWIMYQPHRO-HWZSTGBWSA-M |
SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+] |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.O.[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)

